2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a naphthyl group, a trichloroethyl group, and a methoxy-nitroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-naphthylamine, followed by the introduction of the trichloroethyl group through a substitution reaction. The final step involves the coupling of the methoxy-nitroanilino group with the intermediate compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during the industrial production process to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the trichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-naphthylamine: A simpler compound with a naphthyl group.
Trichloroacetic acid: Contains a trichloroethyl group.
Methoxy-nitroaniline: Contains a methoxy-nitroanilino group.
Uniqueness
2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19Cl3N4O4S |
---|---|
Molecular Weight |
541.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H19Cl3N4O4S/c1-33-18-10-9-15(29(31)32)12-17(18)26-21(34)28-20(22(23,24)25)27-19(30)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12,20H,11H2,1H3,(H,27,30)(H2,26,28,34) |
InChI Key |
WVXSLDZHPKXDPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.